Product packaging for 2-(2-Bromo-5-fluorophenyl)ethan-1-amine(Cat. No.:)

2-(2-Bromo-5-fluorophenyl)ethan-1-amine

Cat. No.: B13555689
M. Wt: 218.07 g/mol
InChI Key: SQTSCCWHQMRJKN-UHFFFAOYSA-N
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Description

Significance within Halogenated Aromatic Amine Chemistry

Halogenated aromatic amines are a critical class of compounds in medicinal chemistry. The introduction of halogen atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. ump.edu.plump.edu.pl

The presence of both bromine and fluorine in 2-(2-Bromo-5-fluorophenyl)ethan-1-amine is particularly noteworthy. Fluorine, with its small size and high electronegativity, can enhance metabolic stability and bioavailability by blocking sites of metabolism and increasing lipophilicity. nih.govresearchgate.net Bromine, a larger and more polarizable halogen, can introduce specific interactions, such as halogen bonding, which can contribute to the binding affinity of a molecule to its target protein. ump.edu.pl The specific 2-bromo-5-fluoro substitution pattern on the phenyl ring creates a unique electronic and steric environment that can be exploited in the design of novel therapeutic agents.

Overview of Research Trajectories for Arylethylamine Derivatives

Arylethylamines are a broad class of compounds that includes many endogenous neurotransmitters and hormones, as well as a vast number of synthetic drugs. The research into arylethylamine derivatives is extensive and has led to the development of treatments for a wide range of conditions, including those affecting the central nervous system.

Recent research in this area has focused on the development of novel synthetic methodologies to access structurally diverse arylethylamines with high efficiency and selectivity. This includes the use of advanced catalytic systems and the exploration of new reaction pathways. The goal is often to create libraries of these compounds for high-throughput screening to identify new drug candidates. The incorporation of halogen atoms, as seen in this compound, is a key strategy in this diversification, aiming to fine-tune the pharmacological properties of the resulting molecules.

Academic Context and Scholarly Relevance

The academic and scholarly relevance of this compound is primarily as a key intermediate or building block in the synthesis of more complex molecules with potential biological activity. smolecule.com Its utility is frequently cited in the context of creating novel compounds for drug discovery programs. The chiral nature of many of its derivatives underscores its importance in the synthesis of stereospecific drugs, where one enantiomer may have the desired therapeutic effect while the other may be inactive or even cause adverse effects. While specific high-impact publications focusing solely on this compound are not abundant, its presence is noted in the broader literature of medicinal chemistry and organic synthesis as a valuable tool for accessing new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrFN B13555689 2-(2-Bromo-5-fluorophenyl)ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-5-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTSCCWHQMRJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 2 2 Bromo 5 Fluorophenyl Ethan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 2-(2-bromo-5-fluorophenyl)ethan-1-amine, the primary disconnection strategies revolve around the formation of the ethylamine (B1201723) side chain and the functionalization of the aromatic ring.

The most logical disconnection breaks the carbon-nitrogen (C-N) bond of the primary amine. This approach identifies a two-carbon electrophilic synthon attached to the 2-bromo-5-fluorophenyl ring and a nucleophilic ammonia (B1221849) equivalent. This leads to several key precursors and intermediates.

Another significant disconnection involves the carbon-carbon (C-C) bond between the aromatic ring and the ethyl side chain. This strategy, however, is often more complex to execute in practice.

Based on the C-N bond disconnection, the following key precursors are identified:

2-(2-Bromo-5-fluorophenyl)acetaldehyde (B1314799): A direct precursor for reductive amination.

(2-Bromo-5-fluorophenyl)acetonitrile: A precursor for nitrile reduction pathways.

2-Bromo-5-fluoroacetophenone: A ketone that can be converted to the target amine through various methods. smolecule.com

2-(2-Bromo-5-fluorophenyl)ethan-1-ol: An alcohol intermediate that can be converted to the amine.

1-Bromo-4-fluoro-2-(2-nitroethenyl)benzene: A nitro-containing precursor for reduction.

The following table summarizes these key intermediates and their corresponding synthetic approaches.

Precursor/IntermediateCorresponding Synthetic Approach
2-(2-Bromo-5-fluorophenyl)acetaldehydeReductive Amination
(2-Bromo-5-fluorophenyl)acetonitrileNitrile Reduction
2-Bromo-5-fluoroacetophenoneReductive Amination (via conversion)
2-(2-Bromo-5-fluorophenyl)ethan-1-olConversion to amine (e.g., via tosylation and substitution)
1-Bromo-4-fluoro-2-(2-nitroethenyl)benzeneReduction of the nitro group and double bond

Several synthetic pathways can be envisioned starting from readily available materials like 1-bromo-4-fluorobenzene (B142099).

Pathway A: Friedel-Crafts Acylation followed by functional group interconversion. This is one of the most common routes. It starts with the acylation of 1-bromo-4-fluorobenzene to form 2-bromo-5-fluoroacetophenone. This ketone then serves as a versatile intermediate.

Pathway B: Cyanomethylation followed by reduction. This route involves the introduction of a cyanomethyl group onto the aromatic ring, typically via a Sandmeyer-type reaction on an appropriate aniline (B41778) or displacement of a halide, to form (2-bromo-5-fluorophenyl)acetonitrile, which is then reduced.

Pathway C: Nitration followed by Henry reaction and reduction. This pathway introduces the ethylamine side chain via a nitro group. Starting with 1-bromo-4-fluorobenzene, nitration can lead to 2-bromo-5-fluoro-1-nitrobenzene. Subsequent steps would build the two-carbon chain before reducing the nitro group to an amine.

Direct and Indirect Synthetic Approaches

The identified precursors can be converted to this compound through several well-established synthetic methods.

Reductive amination is a highly efficient method for forming amines from carbonyl compounds. masterorganicchemistry.com The process typically involves the reaction of a ketone or aldehyde with an amine (in this case, ammonia or an ammonia equivalent) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. organic-chemistry.org

A common starting material for this route is 2-bromo-5-fluoroacetophenone. smolecule.com The ketone can be subjected to reductive amination conditions directly. A variety of reducing agents can be employed for this transformation.

Reducing AgentKey Features
Sodium cyanoborohydride (NaBH3CN)Selectively reduces imines in the presence of ketones/aldehydes. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)A milder and often more effective alternative to NaBH3CN. masterorganicchemistry.com
Catalytic Hydrogenation (e.g., H2/Pd-C)"Green" method, but may require higher pressures and temperatures.
Amine Boranes (e.g., pyridine (B92270) borane)Mild reagents that are stable in aqueous acidic solutions up to pH 5. researchgate.net

The reaction typically proceeds by mixing the ketone with a large excess of an ammonia source (like ammonium (B1175870) acetate (B1210297) or ammonia in methanol) and the reducing agent. The pH of the reaction is a critical factor influencing selectivity and yield. organic-chemistry.org

The reduction of a nitrile group offers a direct route to a primary amine. This pathway begins with the synthesis of (2-bromo-5-fluorophenyl)acetonitrile. This intermediate can be prepared from 2-bromo-5-fluorobenzyl bromide via nucleophilic substitution with a cyanide salt.

Once the nitrile is obtained, it can be reduced to this compound using several powerful reducing agents. The reduction of nitriles to primary amines requires four electrons and is a well-established transformation in organic synthesis. nih.gov

Reducing AgentReaction Conditions
Lithium aluminum hydride (LiAlH4)A powerful, non-selective reducing agent typically used in ethereal solvents like THF or diethyl ether.
Borane (B79455) (BH3) complexes (e.g., BH3-THF)A milder alternative to LiAlH4, offering better functional group tolerance.
Catalytic Hydrogenation (e.g., Raney Nickel, Rh/Al2O3)Requires high pressure of hydrogen gas and can be sensitive to catalyst poisoning.
DiisopropylaminoboraneReduces a variety of nitriles in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH4). nih.gov

This approach builds the ethylamine side chain from a nitroaromatic precursor. Aromatic nitro compounds are important intermediates in organic synthesis. rsc.org The synthesis could start with the nitration of 1-bromo-4-fluorobenzene to yield 1-bromo-4-fluoro-2-nitrobenzene.

The two-carbon side chain can be introduced via a Henry reaction (nitroaldol reaction) with formaldehyde, followed by dehydration and subsequent reduction. A more direct method involves a reaction to form 1-bromo-4-fluoro-2-(2-nitrovinyl)benzene. The final step is the reduction of both the nitro group and the carbon-carbon double bond. This reduction is typically achieved through catalytic hydrogenation or with metal hydrides.

The reduction of the nitro group is a key step. Aromatic nitro compounds can be reduced to the corresponding anilines using various methods, including: nih.gov

Catalytic Hydrogenation: Using catalysts like Pd/C, PtO2, or Raney Nickel under a hydrogen atmosphere.

Metal/Acid Reduction: Classic methods like Sn/HCl, Fe/HCl, or Zn/acetic acid.

These methods would lead to an aniline derivative, which would require subsequent modification to form the phenethylamine (B48288) structure. Therefore, a more convergent strategy involving the reduction of a nitroalkene intermediate is generally preferred for efficiency.

Bromination and Fluorination Strategies on Precursor Scaffolds

Bromination Strategies: Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. nih.govlibretexts.org For a precursor such as a fluorinated phenethylamine or a related intermediate, a variety of brominating agents can be employed. A common approach involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. libretexts.org The catalyst polarizes the Br-Br bond, generating a potent electrophile that is attacked by the electron-rich aromatic ring. libretexts.org

Alternatively, N-bromosuccinimide (NBS) is a milder and more selective brominating agent, often used for activated aromatic systems. nih.govyoutube.com The reaction with NBS can sometimes be performed under acidic conditions to enhance the electrophilicity of the bromine. youtube.com The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.

Fluorination Strategies: The introduction of a fluorine atom can be more challenging due to the high reactivity of elemental fluorine. sci-hub.ru Therefore, specialized fluorinating reagents are typically employed. Electrophilic fluorination can be achieved using reagents such as N-fluorobis(phenyl)sulfonimide (NFSI), commercially known as Selectfluor, or xenon difluoride (XeF₂). sci-hub.ruresearchgate.net These reagents provide a source of "F⁺" that can react with the aromatic ring, often requiring a catalyst. researchgate.net

Nucleophilic aromatic fluorination offers another pathway, particularly if a suitable leaving group, such as a bromine or iodine atom, is already present on the precursor. nih.gov Palladium-catalyzed methods have been developed for the nucleophilic fluorination of aryl bromides, using fluoride (B91410) sources like AgF with the addition of KF. nih.gov Another classical approach is the Balz–Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. acsgcipr.org

Table 1: Comparison of Halogenation Strategies for Aromatic Precursors

Halogenation Type Reagent/Catalyst Key Features
Bromination Br₂ / FeBr₃ Strong electrophile, suitable for less activated rings.
N-Bromosuccinimide (NBS) Milder conditions, good for activated rings. nih.govyoutube.com
Fluorination Selectfluor (NFSI) Electrophilic fluorinating agent, requires careful control. researchgate.net
Pd-catalyst / AgF/KF Nucleophilic fluorination of aryl halides. nih.gov
Balz-Schiemann Reaction Involves diazonium salt intermediate. acsgcipr.org

Advanced Synthetic Techniques and Catalysis

Modern synthetic organic chemistry offers a range of advanced techniques and catalytic systems to enhance the efficiency, selectivity, and sustainability of synthetic routes. These methods are particularly valuable for the preparation of complex molecules like this compound and its derivatives.

For the synthesis of chiral derivatives of this compound, asymmetric synthesis is essential to obtain a single enantiomer, which is often crucial for biological activity. A common strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 2'-bromo-5'-fluoroacetophenone. pharmaffiliates.comrsc.org

Biocatalysis, utilizing enzymes or whole-plant tissues, offers a green and highly selective method for the asymmetric reduction of ketones. nih.gov For example, various plant tissues have been shown to reduce acetophenone (B1666503) derivatives to their corresponding chiral alcohols with high enantioselectivity. nih.gov

Alternatively, chiral catalysts can be employed for the reduction. Oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for the enantioselective reduction of prochiral ketones with borane reagents. researchgate.netresearchgate.net These catalysts can produce chiral alcohols with high enantiomeric excess (ee). researchgate.net The resulting chiral alcohol can then be converted to the desired chiral amine through methods such as a Mitsunobu reaction followed by hydrolysis or conversion to a leaving group and subsequent displacement with an amine source.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the construction of the molecular skeleton of precursors to this compound. researchgate.netlibretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium, nickel, or copper catalyst.

For instance, a nickel-catalyzed, photoassisted reductive cross-coupling between an alkyl aziridine (B145994) and an aryl iodide can be a modular approach to synthesize β-phenethylamine scaffolds. acs.org This method allows for the direct formation of the C-C bond between the aromatic ring and the ethylamine side chain.

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck couplings, are also widely employed in the synthesis of complex organic molecules and could be adapted for the synthesis of precursors. libretexts.org These reactions offer a versatile means to construct the carbon framework from readily available starting materials. nih.gov

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging green chemistry technique that often reduces or eliminates the need for solvents. nih.govacs.org This approach can be applied to various synthetic transformations, including the formation of imines, which are key intermediates in the synthesis of amines via reductive amination.

The mechanochemical synthesis of imines can be achieved by grinding an aldehyde or ketone with an amine, sometimes in the presence of a catalyst. mdpi.comnih.gov This solvent-free method can be rapid and high-yielding. nih.gov For the synthesis of this compound, a mechanochemical approach could potentially be used to form the imine intermediate from 2-bromo-5-fluorophenylacetaldehyde or a related ketone and an ammonia source. Subsequent reduction of the imine would yield the target amine. While the direct mechanochemical synthesis of this specific amine has not been extensively reported, the principles of mechanochemical imine formation are well-established and offer a promising avenue for a more sustainable synthetic route. mdpi.comnih.gov

Optimization of Reaction Conditions

The efficiency and selectivity of a chemical synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst loading is crucial for maximizing the yield and purity of the desired product.

The choice of solvent can have a profound impact on reaction rates and outcomes by influencing the solubility of reactants, stabilizing transition states, and participating in the reaction mechanism.

In the context of reductive amination , which is a likely final step in the synthesis of this compound from a ketone precursor, the solvent plays a critical role. researchgate.net Protic solvents like methanol (B129727) are often identified as optimal for the reductive amination of ketones. researchgate.net This is attributed to their ability to facilitate both the formation of the imine or Schiff base intermediate and the subsequent hydrogenation step. researchgate.net Aprotic solvents, both polar and nonpolar, can also be used, but the reaction pathway and efficiency may differ significantly. researchgate.net While some reductive aminations are carried out in chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane, more environmentally benign alternatives such as ethyl acetate are being explored, particularly when using reducing agents like sodium triacetoxyborohydride (STAB). acsgcipr.org

For the halogenation steps , the solvent can also influence the reaction rate and selectivity. In electrophilic aromatic halogenation, polar solvents can stabilize the charged intermediates, potentially accelerating the reaction. quora.comwikipedia.org However, the choice of solvent must also consider its reactivity with the halogenating agent and catalyst. For example, in the chlorination of ω-phenylalkylamines, relatively apolar solvents can be used to promote an intramolecular reaction pathway. wikipedia.org

Table 2: Summary of Solvent Effects on Key Reaction Steps

Reaction Type Solvent Class Impact on Efficiency Example Solvents
Reductive Amination Protic Favors imine formation and hydrogenation. researchgate.net Methanol, Ethanol researchgate.net
Aprotic Polar Can be effective, but rates may vary. researchgate.net Dioxane, THF researchgate.netnih.gov
Aprotic Nonpolar Generally lower reaction rates. researchgate.net Toluene, Cyclohexane researchgate.net
Electrophilic Halogenation Polar Can stabilize cationic intermediates, affecting rate. quora.com Acetic Acid quora.com
Nonpolar Can influence regioselectivity in some cases. wikipedia.org Carbon Tetrachloride wikipedia.org

Temperature and Pressure Profile Optimization

The optimization of temperature and pressure is critical in the catalytic hydrogenation of 2-(2-bromo-5-fluorophenyl)acetonitrile to achieve the desired this compound. These parameters directly influence the reaction rate, selectivity, and the stability of the catalyst.

In catalytic hydrogenation, temperature plays a dual role. An increase in temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as the formation of secondary and tertiary amines through the reaction of the primary amine product with intermediate imines. For the reduction of aromatic nitriles, temperatures are typically maintained in a moderate range to balance reaction speed with selectivity.

Pressure, specifically the pressure of hydrogen gas, is another key variable. Higher hydrogen pressures increase the concentration of dissolved hydrogen in the reaction solvent, which can enhance the rate of the hydrogenation reaction. This is particularly important for reducing the nitrile group, which can be resistant to reduction under mild conditions. However, high-pressure systems require specialized equipment and introduce additional safety considerations. The optimal pressure is often determined experimentally to find a balance between reaction efficiency and practical operational limits.

ParameterTypical RangeConsiderations for this compound Synthesis
Temperature 25°C - 150°CModerate temperatures are generally preferred to prevent the formation of secondary and tertiary amine byproducts. The presence of the bromo- and fluoro- substituents on the phenyl ring may influence the optimal temperature.
Pressure (Hydrogen) 1 atm - 150 barHigher pressures can increase the reaction rate but require specialized high-pressure reactors. The choice of pressure will also depend on the activity of the selected catalyst.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Primary Amine Functionality

The primary amine group (-NH₂) is a key functional handle, behaving as a potent nucleophile and a base. This allows for a variety of modifications to the ethylamine (B1201723) side chain.

Nucleophilic Substitution Reactions

As a primary amine, the nitrogen atom of 2-(2-Bromo-5-fluorophenyl)ethan-1-amine possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in nucleophilic substitution reactions, particularly with alkyl halides. This reaction, typically proceeding through an SN2 mechanism, leads to the formation of secondary and tertiary amines. The reaction's progression can be controlled by stoichiometry; using the amine as the limiting reagent can favor mono-alkylation, while an excess of the alkylating agent can lead to the formation of quaternary ammonium (B1175870) salts.

Condensation Reactions, including Schiff Base Formation

The primary amine functionality undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a reversible process. Research on the analogous compound, β-phenylethylamine, has shown that it readily reacts with aldehydes like 2-hydroxy naphthaldehyde in hot ethanolic solution to yield the corresponding Schiff base derivative in high yields. researchgate.netacs.org This transformation is fundamental in dynamic covalent chemistry and for the synthesis of various heterocyclic systems.

Reactant 1Reactant 2ConditionsProduct TypeReference
This compoundSubstituted BenzaldehydeEthanol, Acetic Acid (cat.), RefluxN-benzylidene-2-(2-bromo-5-fluorophenyl)ethan-1-amine (Schiff Base) ijacskros.com
This compoundAcetoneMethanol (B129727), Acid catalystN-isopropylidene-2-(2-bromo-5-fluorophenyl)ethan-1-amine (Schiff Base) derpharmachemica.com

Acylation, Sulfonylation, and Alkylation Reactions

The nucleophilic nature of the primary amine allows for straightforward acylation, sulfonylation, and alkylation.

Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (to neutralize the liberated acid) yields stable amide derivatives.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium results in the formation of the corresponding sulfonamide.

Alkylation: As mentioned in section 3.1.1, direct alkylation with alkyl halides is a common method to produce secondary and tertiary amines. The reactivity follows the order R-I > R-Br > R-Cl.

Reaction TypeReagentProduct Class
Acylation Acetyl ChlorideN-acetyl amide
Sulfonylation p-Toluenesulfonyl ChlorideN-tosyl sulfonamide
Alkylation Methyl IodideSecondary/Tertiary Amine

Diazotization and Subsequent Transformations

As an aralkyl amine, the primary amine group is aliphatic in nature. Treatment with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) leads to diazotization. iitk.ac.in Unlike aromatic primary amines which form relatively stable diazonium salts, the resulting aliphatic diazonium ion is highly unstable. organic-chemistry.org It readily loses molecular nitrogen (N₂) to generate a primary carbocation on the ethyl chain. libretexts.org This reactive intermediate can then undergo a variety of subsequent transformations, including:

Substitution: Nucleophiles present in the reaction medium (e.g., halide ions, water) can attack the carbocation, leading to the corresponding alkyl halides or alcohols.

Elimination: Loss of a proton from the adjacent carbon can occur, resulting in the formation of a styrene (B11656) derivative.

Rearrangement: The primary carbocation may rearrange to a more stable secondary carbocation if possible, though this is not a major pathway for a phenethyl system.

This process provides a method to replace the amine functionality with other chemical groups, although the lack of stability of the carbocation can often lead to a mixture of products. nih.gov

Reactivity of the Aromatic Halogen Substituents

The phenyl ring of this compound is substituted with both bromine and fluorine. In the context of transition-metal-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the highly stable carbon-fluorine (C-F) bond. This difference in reactivity allows for chemoselective functionalization at the C-2 position (the site of the bromine atom).

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The C-Br bond of the title compound is an excellent substrate for these transformations, while the C-F bond typically remains intact under standard conditions.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. ugr.es This reaction is highly effective for coupling the C-Br bond of this compound with various aryl or vinyl boronic acids to form biaryl or styrene derivatives, respectively. mdpi.comnih.gov The choice of ligand, base, and solvent is crucial for achieving high yields.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org The C-Br bond of the molecule can be selectively coupled with a range of alkenes, such as acrylates or styrenes, using a palladium catalyst and a base. nih.gov This reaction provides a direct route to C-C bond formation at the vinylic position of the alkene partner.

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper(I) complexes. libretexts.orgorganic-chemistry.org The C-Br bond can be efficiently coupled with a variety of terminal alkynes to produce arylalkyne derivatives. soton.ac.uknih.gov Copper-free protocols have also been developed to mitigate the formation of alkyne homocoupling byproducts. nih.gov

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki Arylboronic AcidPd(PPh₃)₄, K₂CO₃2-Aryl-5-fluorophenylethanamine derivative
Heck n-Butyl AcrylatePd(OAc)₂, P(o-tol)₃, Et₃NButyl (E)-3-(2-(2-aminoethyl)-4-fluorophenyl)acrylate
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-(5-Fluoro-2-(phenylethynyl)phenyl)ethan-1-amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a pathway for replacing a leaving group on an electron-deficient aromatic ring with a nucleophile. chemistrysteps.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org For this mechanism to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.com

Studies on related haloaromatic systems have shown that bromine is often relatively inert under SNAr conditions that readily displace fluorine. nih.gov This differential reactivity allows for the chemoselective substitution of the fluorine atom at the C5 position while retaining the bromine atom at C2, provided a suitable nucleophile and reaction conditions are employed.

Reaction TypeLeaving GroupPotential NucleophilesExpected Product
SNArFluorine (at C5)R₂NH, RO⁻, RS⁻2-(2-Bromo-5-(substituted)phenyl)ethan-1-amine
SNArBromine (at C2)R₂NH, RO⁻, RS⁻Less favorable; requires harsher conditions or catalytic methods

Ortho-Lithiation and Directed Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This reaction utilizes a Directed Metalation Group (DMG), which contains a heteroatom that can coordinate to an organolithium base (e.g., n-butyllithium or sec-butyllithium). wikipedia.org This coordination facilitates the deprotonation of the nearest (ortho) proton, creating a stabilized aryllithium intermediate that can then be quenched with various electrophiles. nih.gov

For this compound, the primary amine group must first be protected to prevent acid-base reactions with the organolithium reagent and to transform it into an effective DMG. Common protecting groups that also serve as powerful DMGs include amides (-NHCOR) and carbamates (-NHCO₂R). organic-chemistry.org Once protected, the amide or carbamate (B1207046) functionality will direct the lithiation exclusively to the C3 position, which is ortho to the DMG. wikipedia.orgchem-station.com The resulting C3-lithiated species can react with a wide array of electrophiles to introduce new functional groups.

StepReagentsPurposeIntermediate/Product
1. ProtectionPivCl, Et₃N or Boc₂O, DMAPConvert amine to a DMGN-pivaloyl or N-Boc protected amine
2. Lithiations-BuLi or n-BuLi, THF, -78 °CRegioselective deprotonation at C33-Lithio-2-bromo-5-fluoro-N-protected phenethylamine (B48288)
3. Electrophilic QuenchE⁺ (e.g., I₂, DMF, (CH₃)₂SO₄)Introduction of a new substituent3-Substituted-2-bromo-5-fluoro-N-protected phenethylamine

Reactivity of the Ethane (B1197151) Linker

The two-carbon chain connecting the aromatic ring and the amine offers additional sites for chemical modification through oxidation, reduction, or functionalization at the alpha-carbon.

Oxidation and Reduction Transformations

The ethylamine side chain can undergo various oxidative transformations. Enzymatic oxidation, for instance, is a key metabolic pathway for the parent compound, phenethylamine. wikipedia.org Monoamine oxidases (MAOs) can catalyze the oxidative deamination of the primary amine to yield the corresponding aldehyde (phenylacetaldehyde), which can be further oxidized by aldehyde dehydrogenase to a carboxylic acid (phenylacetic acid) or reduced to an alcohol (2-phenylethanol). researchgate.net Chemical oxidation of the primary amine to the corresponding nitro compound using reagents like trifluoroperacetic acid has been reported, though this transformation can be challenging for primary amines on primary carbons. sciencemadness.org

From a synthetic perspective, reduction reactions are fundamental to the formation of the this compound scaffold itself. Common synthetic routes involve the reduction of precursors where the ethylamine moiety is in a higher oxidation state. For example, the reduction of a corresponding β-nitrostyrene or the catalytic hydrogenation of a benzyl (B1604629) cyanide derivative are established methods for producing phenethylamines. wikipedia.org

Alpha-Functionalization

Introduction of substituents at the alpha-carbon (the carbon adjacent to the aromatic ring) creates a chiral center and is a common strategy in medicinal chemistry to modulate pharmacological properties. nih.gov Direct functionalization of the α-carbon of this compound is difficult. A more practical approach involves starting with the corresponding ketone precursor, 2'-Bromo-5'-fluoroacetophenone. pharmaffiliates.com This allows for a variety of well-established alpha-functionalization reactions. For instance, the ketone can undergo α-halogenation (e.g., with Br₂) to introduce a leaving group, which can then be displaced by nucleophiles. ossila.com Following the modification of the α-position, the ketone can be converted to the desired primary amine via reductive amination.

Stereochemical Transformations and Control

As α-functionalization of the ethane linker generates a chiral center, methods to control the stereochemical outcome are of significant interest. The asymmetric synthesis of chiral 1-aryl-ethan-1-amines is a well-developed field, driven by the prevalence of this motif in pharmaceuticals. mdpi.comyale.edu

The most common strategy for obtaining enantiomerically pure derivatives, such as (R)-1-(2-Bromo-5-fluorophenyl)ethanamine, is through the asymmetric synthesis from the prochiral ketone, 2'-Bromo-5'-fluoroacetophenone. pharmaffiliates.comnih.gov This can be achieved through several methods:

Biocatalysis: The use of enzymes offers high enantioselectivity under mild conditions. Reductive aminases (RedAms) can directly convert the ketone to the amine using an amine donor (like ammonia) and a reducing equivalent (NADPH). uniovi.es Alternatively, ω-transaminases (ω-TAs) can perform an asymmetric transamination from an amine donor (e.g., isopropylamine) to the ketone, producing the chiral amine with high optical purity. mdpi.com

Chiral Auxiliaries: Reagents such as tert-butanesulfinamide, developed by Ellman, can be condensed with the ketone to form a chiral sulfinylimine. yale.edu Subsequent diastereoselective reduction of the C=N bond and acidic removal of the auxiliary yields the enantiomerically enriched primary amine. yale.edu

MethodPrecursorKey Reagent/CatalystAdvantage
Biocatalytic Reductive Amination2'-Bromo-5'-fluoroacetophenoneReductive Aminase (RedAm), NADPH, NH₃High enantioselectivity, green chemistry
Biocatalytic Transamination2'-Bromo-5'-fluoroacetophenoneω-Transaminase (ω-TA), Amine DonorHigh enantioselectivity, avoids external reducing agents
Chiral Auxiliary2'-Bromo-5'-fluoroacetophenone(R)- or (S)-tert-Butanesulfinamide, then reducing agent (e.g., NaBH₄)High diastereoselectivity, robust and widely applicable

Applications As a Synthetic Intermediate and Building Block

Contribution to Advanced Organic Molecule Synthesis

The presence of multiple reactive sites within 2-(2-bromo-5-fluorophenyl)ethan-1-amine makes it a versatile precursor for the synthesis of a wide array of complex organic structures. The primary amine group can readily undergo various chemical transformations, while the substituted aromatic ring offers possibilities for cross-coupling reactions and further functionalization.

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and drug discovery. The structural framework of this compound is well-suited for the construction of various heterocyclic systems. The primary amine can act as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles. For instance, it can be envisioned to react with dicarbonyl compounds or their equivalents to yield substituted pyrroles or other five-membered heterocycles.

Furthermore, the bromine atom on the phenyl ring can be utilized in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, to introduce additional complexity and build fused heterocyclic systems. For example, after an initial reaction involving the amine group, a subsequent intramolecular cyclization onto the aromatic ring, facilitated by the bromo substituent, could lead to the formation of fused heterocycles such as dihydroquinolines or other related structures. The fluorine atom on the phenyl ring can also influence the reactivity and electronic properties of the molecule, potentially directing the regioselectivity of certain reactions and enhancing the biological activity of the final heterocyclic products. airo.co.inmdpi.com

A scaffold in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. The structure of this compound serves as an excellent scaffold for generating multi-functionalized chemical entities. The primary amine is a key functional group that can be readily derivatized through acylation, alkylation, or reductive amination to introduce a wide range of substituents.

Moreover, the bromine atom on the aromatic ring provides a handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or vinyl groups. This dual reactivity at two distinct sites of the molecule enables a modular approach to the synthesis of complex molecules with diverse functionalities. Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step, could potentially utilize this compound or its derivatives to rapidly generate molecular complexity and produce libraries of novel compounds for biological screening. rsc.orgnih.govmdpi.comwindows.net

Utility in Materials Science Research

The unique combination of a halogenated aromatic ring and a reactive amino group in this compound suggests its potential utility in the field of materials science, although specific applications are not yet widely reported.

While phenylethylamine derivatives are not commonly employed as primary monomers in large-scale polymer production, the functional groups present in this compound could allow for its incorporation into polymers to impart specific properties. For instance, the primary amine could be used to create polyamides or polyimides through condensation polymerization with dicarboxylic acids or their derivatives. However, the steric hindrance from the substituted phenyl ring might affect the polymerization process.

Alternatively, this compound could be used to functionalize existing polymers. For example, polymers with electrophilic groups could be modified by reacting them with the amine group of this compound. This would introduce the bromo-fluorophenyl moiety into the polymer structure, potentially altering its physical and chemical properties. The synthesis of functional polymers through methods like the Kabachnik–Fields reaction, which can incorporate amines, could be another avenue for its use. mdpi.commdpi.comrsc.org

Fluorinated and brominated aromatic compounds are of significant interest in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms can modulate the electronic properties of a molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for charge injection and transport. The bromine atom can be used as a reactive handle for further elaboration of the molecular structure through cross-coupling reactions to build larger conjugated systems.

Therefore, this compound could serve as a precursor for the synthesis of novel organic electronic materials. The amine group could be used to link the bromo-fluorophenyl unit to other electronically active moieties or to improve the solubility and processing characteristics of the final material.

Role in the Development of Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. The structure of this compound makes it a promising candidate for the development of such probes. The bromo-fluorophenyl portion of the molecule could act as a recognition element that binds to a specific biological target, such as a protein or enzyme.

The primary amine group provides a convenient point of attachment for a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a radioactive isotope. This would allow for the detection and visualization of the biological target in cells or tissues. For example, a fluorescent dye could be coupled to the amine group to create a fluorescent probe that can be used in fluorescence microscopy or flow cytometry. The development of fluorescent probes often involves the strategic protection and deprotection of functional groups like amines to facilitate their synthesis and application in biological imaging. nih.govmdpi.comrsc.orgnih.govmdpi.com The modular nature of this compound, allowing for modifications at both the amine and the aromatic ring, would enable the synthesis of a variety of probes with different properties to investigate biological processes.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(2-bromo-5-fluorophenyl)ethan-1-amine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers insights into the number, environment, and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the aliphatic protons of the ethylamine (B1201723) side chain.

The aromatic region would display complex multiplets due to the three protons on the substituted phenyl ring. The chemical shifts and coupling patterns are influenced by the electronic effects of the bromo and fluoro substituents. The proton ortho to the bromine atom is expected to be the most deshielded.

The aliphatic region would feature two signals corresponding to the methylene (B1212753) (-CH₂) and methine (-CH) protons of the ethylamine group. The methylene protons adjacent to the aromatic ring would likely appear as a doublet, coupled to the methine proton. The methine proton, being adjacent to the amine group, would also exhibit a distinct chemical shift, likely as a triplet or multiplet depending on its coupling with the methylene and amine protons. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic-H7.0 - 7.5Multiplet
-CH₂-2.8 - 3.2Doublet
-CH-3.9 - 4.3Multiplet
-NH₂1.5 - 2.5 (variable)Broad Singlet

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would show six signals in the aromatic region, corresponding to the six carbons of the phenyl ring. The chemical shifts of these carbons are significantly affected by the attached bromo and fluoro substituents. The carbon atom bonded to the bromine atom would exhibit a characteristic chemical shift, as would the carbon bonded to the fluorine atom, which would also show coupling to the ¹⁹F nucleus (C-F coupling).

In the aliphatic region, two signals would be expected, corresponding to the methylene (-CH₂) and methine (-CH) carbons of the ethylamine side chain. The chemical shifts of these carbons would be influenced by their proximity to the aromatic ring and the amine group.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
Aromatic C-Br110 - 120
Aromatic C-F160 - 165 (with C-F coupling)
Other Aromatic C115 - 140
-CH₂-35 - 45
-CH-45 - 55

Note: These are approximate chemical shift ranges and would be confirmed by experimental data.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, confirming the presence of the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (H-F coupling) or carbons (C-F coupling) can be observed in ¹H and ¹³C NMR spectra, respectively, providing further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methylene (-CH₂) and methine (-CH) protons of the ethylamine side chain, confirming their connectivity. It would also help in deciphering the coupling network of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and their directly attached carbons. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal for the methylene group would correlate with the carbon signal for the same group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing information about the long-range connectivity within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for a relatively small molecule like this, it can help in confirming stereochemical details if applicable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight of the parent ion. This allows for the determination of the elemental composition of this compound with high confidence. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected HRMS Data:

IonCalculated m/z
[M+H]⁺ (for ⁷⁹Br)218.0035
[M+H]⁺ (for ⁸¹Br)219.9994

Note: These values are calculated based on the exact masses of the isotopes.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for phenethylamines include the cleavage of the bond between the alpha and beta carbons of the side chain, leading to the formation of a stable benzylic cation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique pivotal for determining the molecular weight of polar molecules like this compound. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS analysis in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺. Given the isotopic distribution of bromine (79Br and 81Br occur in an approximate 1:1 ratio), the mass spectrum would characteristically display a pair of peaks of nearly equal intensity, separated by two mass units. This isotopic signature is a key identifier for bromine-containing compounds. Further fragmentation analysis (MS/MS) could be performed to study the dissociation pathways, providing additional structural confirmation by identifying characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for separating the target compound from volatile impurities and reaction byproducts, while also providing structural information.

In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a chromatographic column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting mass spectrum reveals a molecular ion peak and a series of fragment ions. This fragmentation pattern serves as a chemical "fingerprint," allowing for unambiguous identification and assessment of purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands indicating its key structural features:

N-H Stretching: The primary amine (-NH₂) group typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl side chain are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-N bond of the amine can be found in the 1020-1250 cm⁻¹ range.

C-Br and C-F Stretching: The carbon-halogen bonds will also have characteristic absorptions in the fingerprint region of the spectrum.

Fourier Transform Infrared (FT-IR) spectroscopy is the modern standard for infrared analysis, offering higher resolution and sensitivity compared to older dispersive techniques. For a closely related constitutional isomer, (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine, FT-IR analysis has identified the characteristic primary amine N-H stretching vibrations at 3367 cm⁻¹ (asymmetric) and 3291 cm⁻¹ (symmetric). It is anticipated that this compound would display similar absorption bands for its amine group.

Below is a table summarizing the expected IR absorption regions for the key functional groups in the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Asymmetric Stretch~3370
Primary Amine (-NH₂)N-H Symmetric Stretch~3290
Aromatic C-HC-H Stretch> 3000
Aliphatic C-H₂C-H Stretch< 3000
Aromatic RingC=C Stretch1450 - 1600
AmineC-N Stretch1020 - 1250

X-ray Diffraction (XRD) Analysis for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the specific crystal structure.

To perform single-crystal XRD, a high-quality, single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and rotated while being irradiated with a monochromatic X-ray beam. By analyzing the positions and intensities of the diffracted X-ray spots, researchers can determine the unit cell dimensions, space group, and the exact coordinates of every atom in the molecule. This analysis provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and stereochemistry, offering the highest level of structural confirmation. While this technique is definitive, publicly available single-crystal X-ray diffraction data for this specific compound is limited.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both assessing the purity of this compound and for its isolation during synthesis. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for purity determination. A sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. The separation occurs based on the differential partitioning of the analyte and impurities between the two phases. By using a suitable detector (e.g., UV-Vis), a chromatogram is produced where the area of the peak corresponding to the target compound relative to the total area of all peaks provides a quantitative measure of its purity.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster method often used for monitoring the progress of a chemical reaction or for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase (like silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (mobile phase). As the solvent moves up the plate, it separates the components of the sample. The position of the spot for the target compound, identified by its retention factor (Rf) value, can indicate its presence and the presence of impurities.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for monitoring the progress of chemical reactions. libretexts.org It is a rapid, cost-effective, and efficient method that requires only a small amount of the reaction mixture to provide valuable qualitative data. aga-analytical.com.pl The primary application of TLC in this context is to track the consumption of starting materials and the formation of products over time, thereby determining the point of reaction completion. libretexts.orgresearchgate.net

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which consists of a solid stationary phase (commonly silica gel) coated on a backing material. aga-analytical.com.pl Alongside the reaction mixture, spots of the pure starting material(s) are also applied for reference. A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to aid in the identification of spots, especially when the retention factor (Rf) values of the product and reactant are similar. rochester.edu The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). As the solvent moves up the plate by capillary action, the components of the spotted mixture separate based on their differential partitioning between the stationary and mobile phases, influenced by factors like polarity. aga-analytical.com.pl

In the synthesis of this compound, TLC can be employed to monitor the conversion of a precursor, such as 2-(2-bromo-5-fluorophenyl)acetaldehyde (B1314799) or a related ketone, to the final amine product. The starting material and the product will have different polarities—the amine product is typically more polar than its carbonyl precursor. This difference in polarity results in different Rf values on the TLC plate, allowing for clear visualization of the reaction's progress. The disappearance of the reactant spot and the appearance and intensification of the product spot indicate the conversion. libretexts.org The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate. rochester.edu

Table 1: Illustrative TLC Monitoring of the Synthesis of this compound This table is a hypothetical representation of TLC data for reaction monitoring.

Time PointStarting Material (SM) SpotReaction Mixture (RM) SpotProduct (P) SpotRf (SM)Rf (P)Observations
T = 0 hr IntenseIntense SM spotNo spot0.65-Reaction initiated.
T = 1 hr IntenseFading SM spot, new P spot appearsFaint0.650.30Product formation has begun.
T = 2 hr IntenseFaint SM spot, intense P spotIntense0.650.30Significant conversion to product.
T = 4 hr IntenseSM spot barely visible, intense P spotIntense0.650.30Reaction nearing completion.
T = 6 hr IntenseNo visible SM spot, intense P spotIntense-0.30Reaction complete.

Mobile Phase (Hypothetical): 4:1 Hexane:Ethyl Acetate (B1210297). Visualization: UV light (254 nm) and/or potassium permanganate (B83412) stain.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the method of choice for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including this compound. ekb.egtdcommons.org HPLC offers high resolution, sensitivity, and precision, making it suitable for detecting and quantifying even trace-level impurities. nih.govresearchgate.net

A common mode of HPLC used for compounds like this compound is reverse-phase HPLC (RP-HPLC). sielc.comresearchgate.net In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). ekb.egresearchgate.net When a sample is injected, components are separated based on their hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds elute earlier. sielc.com

For the analysis of this compound, a validated RP-HPLC method would be developed. This involves optimizing parameters such as the column type, mobile phase composition (including pH and additives like trifluoroacetic acid to improve peak shape for amines), flow rate, and detector wavelength (typically UV detection for aromatic compounds). ekb.egnih.gov The purity of a sample is determined by integrating the area of all peaks in the resulting chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. tdcommons.org This method can effectively separate the target compound from starting materials, by-products, and other process-related impurities. researchgate.net

Table 2: Representative HPLC Purity Analysis for this compound This table is a hypothetical representation of HPLC data for a purity assessment.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
12.1515.30.25Unknown Impurity
23.485985.699.51This compound
34.0214.40.24Starting Material
Total 6015.3 100.00

HPLC Conditions (Hypothetical):

Column: C18, 4.6 x 150 mm, 5 µm

Mobile Phase: A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile

Gradient: Isocratic or Gradient elution (e.g., 50:50 A:B)

Flow Rate: 1.0 mL/min

Detector: UV at 225 nm researchgate.net

Column Temperature: 30 °C researchgate.net

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. For 2-(2-Bromo-5-fluorophenyl)ethan-1-amine, these methods would provide invaluable insights into its properties at the atomic and molecular levels.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional structure (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to a minimum on the potential energy surface. Furthermore, these calculations would yield the total electronic energy and other thermodynamic properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap and distribution)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis for this compound would involve visualizing the spatial distribution of the HOMO and LUMO and calculating their energy levels. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, would indicate the most probable sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Energy Gap Data not available

Note: This table is for illustrative purposes only. No experimental or calculated data for this compound was found.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface of this compound would be generated by mapping the electrostatic potential onto the electron density surface. Different colors would represent varying potential values: red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. The amine group would be expected to show a region of negative potential due to the lone pair on the nitrogen atom, while the hydrogen atoms of the amine group would likely exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. For this compound, NBO analysis would quantify the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). This analysis reveals hyperconjugative interactions and intramolecular charge transfer, which contribute to the molecule's stability. The stabilization energies associated with these interactions (E(2)) would be calculated, providing insight into the strength of these electronic effects.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Data

Donor NBO Acceptor NBO E(2) (kcal/mol)
Data not available Data not available Data not available
Data not available Data not available Data not available
Data not available Data not available Data not available

Note: This table is for illustrative purposes only. No experimental or calculated data for this compound was found.

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of rotatable single bonds, specifically the C-C bond of the ethylamine (B1201723) side chain and the C-N bond, this compound can exist in various conformations. A conformational analysis would be performed by systematically rotating these bonds and calculating the energy at each step to map the potential energy surface (PES). This would identify the most stable conformer(s) (global and local minima) and the energy barriers for interconversion between them (transition states). Understanding the preferred conformation is crucial as it influences the molecule's biological activity and intermolecular interactions.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis and 2D Fingerprint Plots)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. If a crystal structure of this compound were available, this analysis would be performed. The Hirshfeld surface is generated based on the electron distribution of the molecule. Different properties, such as dnorm, can be mapped onto this surface to highlight regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions.

Table 3: Hypothetical Hirshfeld Surface Analysis Data - Percentage Contribution of Intermolecular Contacts

Contact Type Percentage Contribution (%)
H···H Data not available
C···H/H···C Data not available
Br···H/H···Br Data not available
F···H/H···F Data not available
N···H/H···N Data not available
Other Data not available

Note: This table is for illustrative purposes only. No crystallographic or calculated data for this compound was found.

Predictive Modeling for Chemical Reactivity and Selectivity

Theoretical and computational investigations play a pivotal role in modern medicinal chemistry, offering insights into the behavior of molecules and guiding the synthesis of new compounds with desired properties. For a molecule such as this compound, predictive modeling is instrumental in understanding its chemical reactivity and selectivity, which are key determinants of its pharmacological profile. These computational approaches allow for the simulation of molecular interactions and the prediction of activity before a compound is synthesized, saving time and resources.

Predictive modeling encompasses a range of techniques, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and quantum chemical calculations like Density Functional Theory (DFT). These methods are used to build models that correlate the structural or electronic features of a molecule with its biological activity or chemical reactivity.

In the context of this compound, a phenethylamine (B48288) derivative, these models are particularly useful for predicting its interaction with biological targets such as receptors and enzymes. The presence of halogen atoms (bromine and fluorine) on the phenyl ring significantly influences the electronic distribution and steric properties of the molecule, which in turn affects its binding affinity and selectivity for different biological targets.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the quantitative chemical features of a series of compounds to their biological activity. For phenethylamine derivatives, QSAR studies can elucidate the key structural requirements for affinity and selectivity towards specific receptors, such as serotonin (B10506) or dopamine (B1211576) receptors. The descriptors used in these models can include electronic properties (e.g., Hammett constants, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

For this compound, the bromo and fluoro substituents would be characterized by their specific electronic and steric parameters. A hypothetical QSAR study on a series of halogenated phenethylamines might reveal that the nature and position of the halogen atom are critical for receptor binding. For instance, a model could predict that a bulky, electron-withdrawing substituent at the ortho-position (like bromine) and a smaller, highly electronegative substituent at the meta-position (like fluorine) contribute uniquely to the binding affinity.

To illustrate, consider a hypothetical QSAR model for a series of phenethylamine derivatives targeting a specific receptor:

Hypothetical QSAR Model Equation:

log(1/C) = β0 + β1(σ) + β2(Es) + β3(logP)

Where:

log(1/C) is the biological activity (e.g., the inverse of the concentration required for a certain effect).

σ represents the electronic effect of the substituent.

Es represents the steric effect of the substituent.

logP represents the lipophilicity of the compound.

β0, β1, β2, β3 are the regression coefficients determined from the analysis of a training set of molecules.

The following interactive data table presents hypothetical data for a series of substituted phenethylamines, which could be used to build such a QSAR model.

CompoundSubstituent (R)Electronic Effect (σ)Steric Effect (Es)Lipophilicity (logP)Biological Activity (log(1/C))
1H0.000.001.505.20
24-F0.06-0.461.955.85
34-Cl0.23-0.972.216.10
44-Br0.23-1.162.356.25
52-Br, 5-F0.29 (calculated)-1.62 (calculated)2.80 (estimated)(Predicted Value)

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, will bind to the active site of a receptor or enzyme. The results of a docking simulation are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity.

For this compound, docking studies could be performed against various G-protein coupled receptors (GPCRs) that are known targets for phenethylamines. These simulations would reveal potential hydrogen bonding interactions involving the amine group, as well as hydrophobic and halogen bonding interactions involving the substituted phenyl ring. The bromo and fluoro atoms can participate in specific interactions, such as halogen bonds, which can enhance binding affinity and selectivity.

The following interactive table shows hypothetical docking scores for this compound and related compounds against two different receptor subtypes, illustrating how computational models can predict selectivity.

CompoundReceptor A Docking Score (kcal/mol)Receptor B Docking Score (kcal/mol)Predicted Selectivity (A vs. B)
Phenethylamine-6.5-6.2Low
2-(4-Fluorophenyl)ethan-1-amine-7.2-6.8Moderate
2-(2-Bromophenyl)ethan-1-amine-7.8-7.1Moderate
This compound-8.5-7.3High

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. In the context of chemical reactivity, DFT can be used to calculate a variety of molecular properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more reactive.

For this compound, DFT calculations can provide insights into how the bromo and fluoro substituents affect the electronic properties of the phenyl ring and the amine side chain. These calculations can help in predicting the most likely sites for metabolic attack or for reaction with other molecules. For example, the calculated electrostatic potential map can identify the electron-rich and electron-poor regions of the molecule, which correspond to the likely sites for nucleophilic and electrophilic attack, respectively.

The following interactive table presents hypothetical DFT-calculated electronic properties for a series of phenethylamines, illustrating the influence of substituents on their reactivity.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
Phenethylamine-8.920.519.43Low
2-(4-Fluorophenyl)ethan-1-amine-9.050.359.40Moderate
2-(2-Bromophenyl)ethan-1-amine-9.110.289.39Moderate
This compound-9.230.159.38Higher

Q & A

Q. What are the primary synthetic routes for 2-(2-Bromo-5-fluorophenyl)ethan-1-amine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves halogenation of a phenyl ring followed by chiral amine formation. Key steps include:

Halogenation : Bromine and fluorine are introduced via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃ for bromination and HF/pyridine for fluorination).

Chiral Amine Formation : Asymmetric reduction of a ketone intermediate (e.g., using chiral catalysts like Ru-BINAP) ensures enantiomeric purity .

  • Critical Parameters :
  • Temperature control (<0°C for halogenation to avoid di-substitution).
  • Catalyst loading (5–10 mol% for Ru-BINAP to achieve >90% enantiomeric excess).
  • Table : Synthetic Routes and Outcomes
MethodYield (%)Purity (%)Enantiomeric Excess (%)
Asymmetric Hydrogenation65–759892–95
Enzymatic Resolution50–609585–90

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
    ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm; NH₂ protons at δ 1.8–2.2 ppm). ¹⁹F NMR confirms fluorine presence (δ -110 to -120 ppm) .
  • X-ray Crystallography :
    Resolves absolute configuration and intermolecular interactions (e.g., halogen bonding). Use SHELXL for refinement (R-factor < 5%) .
  • Table : Key Crystallographic Data
ParameterValue
Space GroupP2₁2₁2₁
Bond Length (C-Br)1.89 Å
Dihedral Angle (Ph-CH₂-NH₂)85°

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data regarding the bioactivity of this compound?

  • Methodological Answer : Discrepancies in binding affinity (e.g., µ-opioid receptor IC₅₀ values ranging from 10–100 nM) may arise from assay conditions or enantiomer ratios. Strategies include:

Standardized Assays : Use homogeneous cell lines (e.g., HEK293 transfected with receptors) and control for enantiomeric purity.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare (R)- and (S)-enantiomer binding modes .

  • Case Study :
  • MD simulations revealed that the (S)-enantiomer forms stronger hydrogen bonds with Ser123 of the µ-opioid receptor, explaining higher potency .

Q. What experimental strategies are recommended to optimize the synthetic yield of this compound while maintaining high purity?

  • Methodological Answer :
  • Design of Experiments (DOE) : Optimize variables (e.g., temperature, catalyst ratio) using a factorial design.
  • Continuous Flow Reactors : Enhance scalability and reduce side reactions (e.g., 80% yield at 0.5 mL/min flow rate vs. 65% in batch) .
  • Table : DOE Results for Catalyst Screening
CatalystTemp (°C)Yield (%)Purity (%)
Ru-BINAP607598
Pd/C (racemic)806085

Q. How does the substitution pattern (bromo, fluoro) on the phenyl ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Bromine as a Leaving Group : Facilitates Suzuki-Miyaura couplings (e.g., with arylboronic acids at 80°C, Pd(PPh₃)₄ catalyst).
  • Fluorine’s Electron-Withdrawing Effect : Activates the ring for nucleophilic aromatic substitution (e.g., NH₃ at 120°C) .
  • Table : Reactivity in Cross-Coupling Reactions
Reaction TypeSubstrateConversion (%)
Suzuki-Miyaura4-Methoxyphenyl92
Buchwald-HartwigPiperazine78

Data Interpretation and Validation

Q. What analytical approaches validate the purity and stability of this compound under storage conditions?

  • Methodological Answer :
  • HPLC-MS : Monitor degradation products (e.g., detect dehalogenation byproducts at m/z 138).
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; <2% degradation indicates room-temperature stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.